2,6-Dibromo-N-methylbenzene-1-sulfonamide
Description
The study of 2,6-Dibromo-N-methylbenzene-1-sulfonamide is rooted in the broader fields of sulfonamide chemistry and the synthetic utility of halogenated aromatic compounds. Its molecular architecture, featuring a dibrominated benzene (B151609) ring attached to an N-methylsulfonamide group, makes it a versatile intermediate for constructing more complex molecular structures.
Properties
IUPAC Name |
2,6-dibromo-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NO2S/c1-10-13(11,12)7-5(8)3-2-4-6(7)9/h2-4,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNSORAHDCNOHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC=C1Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,6 Dibromo N Methylbenzene 1 Sulfonamide
Direct Bromination of N-Methylbenzene-1-sulfonamide Precursors
The direct bromination of N-methylbenzene-1-sulfonamide to achieve the 2,6-dibromo substitution pattern presents a significant challenge in regioselectivity. The outcome of electrophilic aromatic substitution is dictated by the directing effects of the substituents on the aromatic ring.
Electrophilic Aromatic Substitution Approaches for Ortho-Dibromination
The N-methylsulfonamide group (-SO₂NHCH₃) is a deactivating group and, due to the presence of lone pairs on the nitrogen and oxygen atoms, is generally considered an ortho, para-director. However, the bulky nature of the sulfonamide group can sterically hinder the ortho positions, often favoring para substitution. Achieving disubstitution at both ortho positions is particularly challenging due to increasing steric hindrance and the deactivating effect of the first bromine atom.
A general electrophilic aromatic bromination reaction involves the use of molecular bromine (Br₂) with a Lewis acid catalyst, such as FeBr₃ or AlBr₃. The catalyst polarizes the Br-Br bond, generating a strong electrophile (Br⁺) that is attacked by the electron-rich aromatic ring.
Investigation of Regioselectivity and Diastereoselectivity in Bromination Protocols
The inherent directing effects of the N-methylsulfonamide group make the selective synthesis of the 2,6-dibromo isomer via this route problematic. The primary product of monobromination would be the para-substituted isomer, 4-bromo-N-methylbenzene-1-sulfonamide, with a smaller amount of the ortho-isomer, 2-bromo-N-methylbenzene-1-sulfonamide. Forcing the reaction conditions with excess bromine and a strong Lewis acid to achieve dibromination would likely lead to a mixture of products, including the 2,4-dibromo and potentially the 2,4,6-tribromo derivatives, making the isolation of the desired 2,6-dibromo isomer in high yield difficult.
The table below illustrates the expected directing effects and the challenges in achieving the desired regioselectivity.
| Substituent | Electronic Effect | Directing Effect | Steric Hindrance at Ortho Position | Predicted Major Monobromination Product | Challenge for Ortho-Dibromination |
| -SO₂NHCH₃ | Deactivating | ortho, para | Significant | 4-Bromo-N-methylbenzene-1-sulfonamide | High steric hindrance and electronic deactivation from the first bromine atom. |
Catalytic Systems and Reagents for Selective Aromatic Bromination
Modern synthetic chemistry has developed a range of brominating agents and catalytic systems to improve regioselectivity. nih.gov Reagents such as N-Bromosuccinimide (NBS) can be used, sometimes in conjunction with a catalyst, to provide a milder source of electrophilic bromine. nsf.gov For instance, the use of certain zeolites or other solid acid catalysts has been shown to enhance para-selectivity in the bromination of some aromatic compounds. nih.gov However, achieving selective ortho-dibromination in the presence of a sterically demanding ortho, para-director remains a formidable synthetic obstacle. The development of a catalytic system that could overcome both the electronic deactivation and steric hindrance to favor the 2,6-dibromo product would require significant research and is not a currently established method.
Construction of the Sulfonamide Moiety on a Dibrominated Benzene (B151609) Scaffold
A more practical and controlled synthesis of 2,6-Dibromo-N-methylbenzene-1-sulfonamide involves the initial preparation of a 2,6-dibrominated benzene derivative, which is then converted to the final product. This approach allows for unambiguous placement of the bromine atoms.
Reaction of 2,6-Dibromobenzenesulfonyl Chloride with Methylamine (B109427)
The most direct method in this strategy is the reaction of 2,6-dibromobenzenesulfonyl chloride with methylamine. This is a standard method for the formation of sulfonamides.
The synthesis of the key intermediate, 2,6-dibromobenzenesulfonyl chloride, can be accomplished through various routes, often starting from 1,3-dibromobenzene (B47543). One potential, though multi-step, pathway could involve acylation, reduction, chlorination, and subsequent sulfonyl chlorination. A more direct method would be the diazotization of 2,6-dibromoaniline (B42060) followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst and subsequent treatment with a chlorine source.
Once 2,6-dibromobenzenesulfonyl chloride is obtained, it can be reacted with methylamine in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) or diethyl ether.
The following table outlines a typical reaction protocol for this transformation.
| Reactant 1 | Reactant 2 | Base | Solvent | Typical Reaction Conditions | Product |
| 2,6-Dibromobenzenesulfonyl Chloride | Methylamine (or a solution in a solvent like THF or water) | Triethylamine or Pyridine | Dichloromethane or Diethyl Ether | 0 °C to room temperature | This compound |
Alternative Sulfonamide Bond Forming Reactions (e.g., from Sulfinates)
Recent advances in organic synthesis have provided alternative methods for the formation of sulfonamide bonds that avoid the use of sulfonyl chlorides. One such method involves the use of sulfinates as precursors. Aryl sulfinates can be prepared from aryl halides via palladium-catalyzed reactions with sulfur dioxide surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct). ox.ac.uk
The resulting aryl sulfinate can then be converted to the sulfonamide in a one-pot procedure. This transformation is typically achieved by treatment with an amine in the presence of an oxidizing agent, such as sodium hypochlorite (B82951) (bleach) or N-chlorosuccinimide (NCS). ox.ac.uknih.gov This method offers the advantage of milder reaction conditions and avoids the often harsh conditions required for the preparation of sulfonyl chlorides.
For the synthesis of this compound, this would involve the palladium-catalyzed sulfination of 1,3-dibromobenzene to generate the corresponding sulfinate, followed by oxidative amination with methylamine. This approach represents a modern and efficient alternative to the classical sulfonyl chloride method. nih.gov
Multi-step Convergent and Linear Synthetic Strategies
The construction of the target molecule can be approached from two primary strategic standpoints: linear and convergent synthesis. A linear synthesis involves the sequential modification of a single starting material through a series of reactions until the final product is obtained. In contrast, a convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in the final steps.
A plausible and commonly employed linear strategy for the synthesis of this compound involves the sequential introduction of the bromine atoms and the sulfonamide group onto a benzene precursor. One potential pathway begins with the bromination of a suitable aniline (B41778) derivative, followed by the introduction of the sulfonyl chloride functionality and subsequent reaction with methylamine.
A key intermediate in this synthetic sequence is 2,6-dibromoaniline. The synthesis of 2,6-dibromoaniline can be achieved through the bromination of aniline. However, direct bromination of aniline is often difficult to control and can lead to a mixture of products, including the 2,4,6-tribromoaniline. quora.com To achieve selective ortho-dibromination, a common strategy involves the use of a protecting group for the amine functionality. Acetylation of aniline to form acetanilide (B955) deactivates the ring and directs bromination to the ortho and para positions. Subsequent removal of the protecting group yields the desired aniline derivative. quora.com
An alternative route to 2,6-dibromoaniline starts from sulfanilic acid. This process involves the neutralization and subsequent bromination of sulfanilic acid to yield 4-amino-3,5-dibromobenzene sulfonate. The sulfonic acid group is then removed by hydrolysis under acidic conditions to afford 2,6-dibromoaniline. google.com
Once 2,6-dibromoaniline is obtained, it can be converted to the corresponding sulfonyl chloride. A standard method for this transformation is the Sandmeyer-type reaction. This involves the diazotization of the 2,6-dibromoaniline with a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid, followed by reaction with sulfur dioxide in the presence of a copper catalyst to yield 2,6-dibromobenzenesulfonyl chloride. semanticscholar.org
The final step in this linear sequence is the reaction of 2,6-dibromobenzenesulfonyl chloride with methylamine to form the desired this compound. This is a nucleophilic substitution reaction where the methylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. youtube.com
A convergent approach, on the other hand, might involve the separate synthesis of a dibrominated aromatic ring and the N-methylsulfonamide moiety, followed by their coupling. However, for a molecule of this complexity, a linear approach is often more practical.
| Reaction Step | Starting Material | Reagents and Conditions | Intermediate/Product | Notes |
| Protection (Optional) | Aniline | Acetic anhydride | Acetanilide | Deactivates the aromatic ring for controlled bromination. quora.com |
| Bromination | Acetanilide | Bromine in acetic acid | 2,6-Dibromoacetanilide | |
| Deprotection | 2,6-Dibromoacetanilide | Acid or base hydrolysis | 2,6-Dibromoaniline | |
| Diazotization | 2,6-Dibromoaniline | NaNO₂, HCl, low temperature | 2,6-Dibromobenzenediazonium chloride | |
| Sulfonylation | 2,6-Dibromobenzenediazonium chloride | SO₂, CuCl | 2,6-Dibromobenzenesulfonyl chloride | Sandmeyer-type reaction. semanticscholar.org |
| Sulfonamide Formation | 2,6-Dibromobenzenesulfonyl chloride | Methylamine (CH₃NH₂) | This compound | Nucleophilic substitution. youtube.com |
In the synthesis of complex molecules like this compound, protecting groups play a crucial role in preventing unwanted side reactions and ensuring the desired chemical transformations occur at specific sites. The amine group of aniline is highly activating and can interfere with electrophilic aromatic substitution reactions like bromination, leading to over-halogenation and the formation of undesired isomers. quora.com
To circumvent this, the amine group is often temporarily converted into a less reactive functional group. Acetylation to form an acetanilide is a common and effective strategy. The acetyl group is electron-withdrawing, which moderates the activating effect of the amine, allowing for more controlled bromination. quora.com The bulky nature of the acetyl group can also provide steric hindrance, favoring substitution at the less hindered positions. After the desired bromination has been achieved, the acetyl group can be readily removed by hydrolysis under acidic or basic conditions to regenerate the free amine.
Other potential protecting groups for amines include carbamates (e.g., Boc, Cbz) and other acyl groups. The choice of protecting group depends on its stability to the reaction conditions of the subsequent steps and the ease of its removal without affecting other functionalities in the molecule.
Optimization of Reaction Conditions for Scalable Synthesis
For the synthesis of this compound to be viable on a larger, industrial scale, optimization of reaction conditions is paramount. This involves systematically varying parameters such as temperature, reaction time, solvent, and the stoichiometry of reagents to maximize yield and purity while minimizing costs and environmental impact.
In the bromination step, the choice of brominating agent and solvent is critical. While elemental bromine is effective, its use can be hazardous on a large scale. Alternative brominating agents such as N-bromosuccinimide (NBS) can offer milder and more selective reactions. google.com The solvent can also influence the regioselectivity of the bromination.
For the conversion of the aniline to the sulfonyl chloride, the conditions for the diazotization and subsequent Sandmeyer reaction need to be carefully controlled. Temperature is a key parameter in diazotization, as diazonium salts can be unstable at elevated temperatures. The choice of copper catalyst and the efficiency of the sulfur dioxide addition are also important for achieving a high yield of the sulfonyl chloride.
The final sulfonamide formation step can be optimized by adjusting the base used to neutralize the HCl byproduct, the solvent, and the reaction temperature. While the reaction is often straightforward, careful control of these parameters can improve the yield and simplify the purification of the final product.
The table below summarizes key parameters that can be optimized for each major step in a linear synthesis of this compound.
| Reaction Step | Parameter for Optimization | Typical Conditions | Considerations for Scalability |
| Bromination | Brominating Agent | Bromine, N-Bromosuccinimide (NBS) google.com | Safety and handling of bromine; cost and availability of NBS. |
| Solvent | Acetic acid, chlorinated solvents | Solvent recovery and waste disposal. | |
| Temperature | 0 °C to room temperature | Energy consumption and reaction rate control. | |
| Diazotization/Sulfonylation | Temperature | 0-5 °C for diazotization | Precise temperature control is crucial for safety and yield. |
| Catalyst | Copper(I) chloride | Catalyst loading and recovery. | |
| Reagent Addition | Slow, controlled addition of reagents | Maintaining reaction stoichiometry and managing exotherms. | |
| Sulfonamide Formation | Base | Pyridine, triethylamine, or excess methylamine | Cost, ease of removal, and potential side reactions. |
| Solvent | Dichloromethane, tetrahydrofuran, water | Product solubility, ease of work-up, and environmental impact. | |
| Reaction Time | Monitored by TLC or HPLC | Optimizing for reaction completion to maximize throughput. |
By systematically investigating these parameters, a robust and efficient process for the scalable synthesis of this compound can be developed.
Chemical Reactivity and Transformations of 2,6 Dibromo N Methylbenzene 1 Sulfonamide
Reactions at the Aryl Bromine Centers
The two bromine atoms attached to the benzene (B151609) ring are susceptible to a range of substitution and coupling reactions, providing pathways for the introduction of new carbon-carbon and carbon-heteroatom bonds.
Nucleophilic Aromatic Substitution (SNAr) with Various Nucleophiles
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex). youtube.com The sulfonamide group (-SO₂NHCH₃) is an electron-withdrawing group and therefore can activate the aryl ring towards nucleophilic attack.
However, the SNAr reactions on 2,6-Dibromo-N-methylbenzene-1-sulfonamide are expected to be challenging. The two bulky bromine atoms ortho to the sulfonamide group create significant steric hindrance, which can impede the approach of a nucleophile to the carbon atoms bearing the bromine atoms. While the sulfonamide group does provide electronic activation, it may not be as potent as nitro groups, which are more commonly associated with facile SNAr reactions. wikipedia.org
The reactivity in SNAr reactions is also dependent on the nature of the nucleophile and the reaction conditions. Strong, small nucleophiles and high temperatures would likely be required to achieve any significant conversion.
Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki-Miyaura, Sonogashira, Negishi)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely used in organic synthesis. libretexts.org These reactions typically involve the coupling of an organometallic reagent with an organic halide.
Suzuki-Miyaura Reaction:
The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound (boronic acid or boronic ester) with an organic halide in the presence of a palladium catalyst and a base. wikipedia.org This reaction is known for its mild reaction conditions and tolerance of a wide variety of functional groups. nih.gov For this compound, a selective mono- or di-arylation could potentially be achieved by carefully controlling the stoichiometry of the boronic acid and the reaction conditions. The steric hindrance around the bromine atoms would likely necessitate the use of bulky, electron-rich phosphine (B1218219) ligands to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
Sonogashira Reaction:
The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org Similar to the Suzuki-Miyaura reaction, the steric hindrance in this compound would be a major factor to consider. Achieving a double coupling might require more forcing conditions, and the choice of catalyst, base, and solvent would be critical for optimizing the yield. organic-chemistry.org
Negishi Reaction:
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.org Organozinc reagents are generally more reactive than their organoboron or organotin counterparts, which can be advantageous for coupling with sterically hindered halides. wikipedia.org This increased reactivity might make the Negishi reaction a more viable option for the di-substitution of this compound.
| Reaction | Coupling Partner | Typical Catalyst | General Conditions | Expected Product |
|---|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Base (e.g., Na₂CO₃, K₃PO₄), Solvent (e.g., Toluene, Dioxane) | 2,6-Diaryl-N-methylbenzene-1-sulfonamide |
| Sonogashira | R-C≡CH | Pd(PPh₃)₂Cl₂, CuI | Base (e.g., Et₃N, piperidine), Solvent (e.g., THF, DMF) | 2,6-Di(alkynyl)-N-methylbenzene-1-sulfonamide |
| Negishi | R-ZnX | Pd(PPh₃)₄, Ni(dppe)Cl₂ | Anhydrous solvent (e.g., THF, Dioxane) | 2,6-Dialkyl/Diaryl-N-methylbenzene-1-sulfonamide |
Metal-Halogen Exchange and Subsequent Electrophilic Quenching Reactions
Metal-halogen exchange is a fundamental reaction in organometallic chemistry where an organic halide is converted into an organometallic compound. wikipedia.org This is typically achieved using organolithium reagents (like n-butyllithium or t-butyllithium) or Grignard reagents. In the case of this compound, the reaction with an organolithium reagent would likely lead to the formation of a monolithiated or dilithiated species.
The regioselectivity of the first metal-halogen exchange would be influenced by the directing effect of the sulfonamide group. The ortho-directing nature of the sulfonamide group, through coordination with the lithium reagent, could favor the exchange of one of the ortho-bromine atoms. Subsequent reaction with a second equivalent of the organolithium reagent could then lead to the dilithiated species.
These lithiated intermediates are powerful nucleophiles and can be quenched with a variety of electrophiles to introduce a wide range of functional groups.
| Reagent | Intermediate | Electrophile (E+) | Product |
|---|---|---|---|
| n-BuLi | 2-Bromo-6-lithio-N-methylbenzene-1-sulfonamide | CO₂ | 2-Bromo-6-carboxy-N-methylbenzene-1-sulfonamide |
| 2 eq. t-BuLi | 2,6-Dilithio-N-methylbenzene-1-sulfonamide | (CH₃)₃SiCl | 2,6-Bis(trimethylsilyl)-N-methylbenzene-1-sulfonamide |
| i-PrMgCl | 2-Bromo-6-(magnesiochloro)-N-methylbenzene-1-sulfonamide | DMF | 2-Bromo-6-formyl-N-methylbenzene-1-sulfonamide |
Reductive Debromination Studies
Reductive debromination involves the removal of a bromine atom and its replacement with a hydrogen atom. This transformation can be achieved using various reducing agents. For a related compound, 2,6-dibromophenol, reductive debromination has been observed, suggesting that similar reactions would be feasible for this compound. researchgate.net
Common methods for reductive dehalogenation include catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source) or the use of metal-based reducing agents like zinc dust in acetic acid. The selective mono-debromination versus di-debromination would depend on the reaction conditions and the stoichiometry of the reducing agent.
Reactions at the Sulfonamide Nitrogen
The sulfonamide nitrogen atom possesses a lone pair of electrons and an acidic proton (in the case of the parent sulfonamide), making it a site for N-alkylation and N-acylation reactions.
N-Alkylation and N-Acylation Reactions for Diversification
N-Alkylation:
The nitrogen of the N-methylsulfonamide group in this compound is already substituted with a methyl group. Further alkylation to form a tertiary sulfonamide is possible but would require strong alkylating agents and a base to deprotonate the sulfonamide nitrogen, which is not applicable here. However, for the parent 2,6-dibromobenzenesulfonamide, N-alkylation is a common transformation. This is typically achieved by treating the sulfonamide with an alkyl halide in the presence of a base such as potassium carbonate or sodium hydride.
N-Acylation:
N-acylation of the parent 2,6-dibromobenzenesulfonamide can be accomplished using acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. researchgate.net These reactions introduce an acyl group onto the nitrogen atom, forming N-acylsulfonamides, which are an important class of compounds with various biological activities. For this compound, N-acylation is not a typical reaction as the nitrogen is already alkylated and lacks a proton for substitution.
N-Deprotonation and Reactivity of the Sulfonamide Anion
The nitrogen atom in the N-methylsulfonamide group is less basic than a typical amine due to the electron-withdrawing effect of the adjacent sulfonyl group. The pKa value of N-methylbenzenesulfonamide in methanol (B129727) has been determined to be 15.5, indicating its weakly acidic nature. acs.org The presence of two electron-withdrawing bromine atoms on the benzene ring in this compound would be expected to further increase the acidity of the N-H proton in the analogous primary sulfonamide, facilitating deprotonation.
Upon treatment with a suitable base, the sulfonamide can be deprotonated to form the corresponding sulfonamide anion. This anion is a potent nucleophile and can participate in a variety of chemical transformations. For instance, N-alkylation of sulfonamides is a common reaction, often carried out in the presence of a base to generate the nucleophilic anion, which then reacts with an alkyl halide. organic-chemistry.org While specific studies on this compound are not prevalent, the general reactivity pattern of sulfonamide anions suggests it would readily undergo reactions such as alkylation and acylation at the nitrogen atom.
The reactivity of the sulfonamide anion is a key aspect of its chemical behavior. In the gas phase, deprotonated amide-sulfonamides have been shown to undergo collision-induced dissociation, leading to fragmentation pathways that involve the formation of sulfonyl and sulfonamide anions. researchgate.net This highlights the inherent stability of the sulfonamide anion once formed.
Electrophilic Aromatic Substitution on the Benzoic Ring
The benzene ring of this compound is subject to electrophilic aromatic substitution reactions. The outcome of these reactions, in terms of both reaction rate and the position of the incoming electrophile, is dictated by the directing effects of the existing substituents: the two bromine atoms and the N-methylsulfonamide group.
Nitration: Aromatic nitration is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. uomustansiriyah.edu.iq For this compound, the strong deactivating nature of the substituents would necessitate harsh reaction conditions. makingmolecules.com
Sulfonation: Aromatic sulfonation involves the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring, usually with fuming sulfuric acid (a mixture of H₂SO₄ and SO₃). uomustansiriyah.edu.iqwikipedia.org This reaction is reversible, a property that can be exploited in organic synthesis. wikipedia.orglibretexts.org Similar to nitration, the electron-deficient nature of the dibrominated ring would make sulfonation challenging.
Friedel-Crafts Reactions: Friedel-Crafts reactions, which include alkylation and acylation, are fundamental methods for forming carbon-carbon bonds with aromatic rings. wikipedia.org These reactions typically employ a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.org However, Friedel-Crafts reactions are generally unsuccessful on strongly deactivated aromatic rings. libretexts.orglibretexts.org Therefore, it is highly unlikely that this compound would undergo Friedel-Crafts alkylation or acylation under standard conditions.
The reactivity of an aromatic ring towards electrophilic substitution is profoundly influenced by its substituents. fiveable.me These effects can be broadly categorized as activating or deactivating, and they also direct the incoming electrophile to specific positions on the ring (ortho, meta, or para). makingmolecules.comlibretexts.org
Bromine Atoms: Halogens, including bromine, are an interesting case. They are deactivating due to their inductive electron-withdrawing effect, which makes the ring less nucleophilic. stackexchange.com However, they are ortho, para-directing because they can donate a lone pair of electrons through resonance, stabilizing the carbocation intermediate (arenium ion) formed during the attack at these positions. stackexchange.com In this compound, the two bromine atoms significantly deactivate the ring.
N-Methylsulfonamide Group: The sulfonamide group (-SO₂NHCH₃) is a strongly deactivating group. The electronegative oxygen and nitrogen atoms pull electron density away from the benzene ring, both inductively and through resonance. This deactivation is substantial and makes electrophilic substitution difficult. The sulfonamide group is a meta-director. youtube.com
The combined effect of two bromine atoms and an N-methylsulfonamide group renders the aromatic ring of this compound highly electron-deficient and thus strongly deactivated towards electrophilic aromatic substitution. The directing effects of the substituents would compete. The two bromine atoms direct to the positions ortho and para to them, while the sulfonamide group directs to the meta position. Given the strong deactivating nature of all substituents, predicting the precise outcome of an electrophilic substitution reaction without experimental data is challenging. However, it is certain that the reaction would require forcing conditions.
To quantify the electronic effects of these substituents, Hammett constants (σ) can be used. pharmacy180.comwikipedia.org These constants provide a measure of the electron-donating or electron-withdrawing ability of a substituent.
| Substituent | σ_meta | σ_para |
| -Br | 0.39 | 0.23 |
| -SO₂NH₂ | 0.46 | 0.55 |
Data for -SO₂NH₂ is used as a proxy for -SO₂NHCH₃.
The positive values of these constants confirm the electron-withdrawing and deactivating nature of both the bromo and sulfonamide groups.
Mechanistic Investigations of Key Transformation Pathways
The mechanisms of the reactions involving this compound follow well-established principles of organic chemistry.
N-Deprotonation and Nucleophilic Attack: The deprotonation of the sulfonamide is a standard acid-base reaction. The resulting anion acts as a nucleophile, and its reactions, such as N-alkylation, proceed via an Sₙ2 mechanism if a primary alkyl halide is used as the electrophile.
Electrophilic Aromatic Substitution: The mechanism of electrophilic aromatic substitution on the benzene ring involves a two-step process: msu.edu
Formation of a Sigma Complex (Arenium Ion): The electrophile attacks the π-electron system of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. msu.edubyjus.com This step is typically the rate-determining step.
Deprotonation: A base removes a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromaticity of the ring and yielding the substitution product. msu.edu
For this compound, the high activation energy for the formation of the sigma complex, due to the deactivating substituents, is the primary reason for its low reactivity in electrophilic aromatic substitution reactions.
Structural Elucidation and Conformational Analysis of 2,6 Dibromo N Methylbenzene 1 Sulfonamide
Advanced Spectroscopic Characterization Methods for Structural Assignment
Spectroscopic methods are fundamental to confirming the molecular structure of 2,6-Dibromo-N-methylbenzene-1-sulfonamide, with each technique providing unique insights into its atomic connectivity and chemical environment.
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. The expected ¹H and ¹³C NMR spectra would display characteristic signals reflecting the molecule's symmetry and the electronic effects of the substituents.
¹H NMR: Due to the symmetrical 2,6-dibromo substitution, the aromatic region is expected to be simple. The protons at the C3/C5 positions would be chemically equivalent, as would the proton at the C4 position, leading to a predictable splitting pattern. The bromine atoms, being electron-withdrawing, would deshield the adjacent aromatic protons, causing their signals to appear at a lower field compared to unsubstituted N-methylbenzenesulfonamide. The N-methyl group would present as a singlet, with its chemical shift influenced by the electronic environment of the sulfonamide group.
¹³C NMR: The ¹³C NMR spectrum would similarly reflect the molecule's symmetry, showing distinct signals for the ipso-carbon (C1), the bromine-substituted carbons (C2/C6), the adjacent carbons (C3/C5), the para-carbon (C4), and the N-methyl carbon. The carbons directly attached to the bromine atoms (C2/C6) would be significantly influenced by the halogen's electronegativity and heavy atom effect.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from analogous substituted benzenesulfonamides.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-CH₃ | ~2.7 - 3.0 | ~38 - 40 |
| Ar-H (C3-H, C5-H) | ~7.6 - 7.8 | ~130 - 132 |
| Ar-H (C4-H) | ~7.3 - 7.5 | ~128 - 130 |
| Ar-C (C1-S) | - | ~138 - 141 |
| Ar-C (C2-Br, C6-Br) | - | ~120 - 123 |
Mass spectrometry (MS) provides information about the molecule's mass and fragmentation pattern, confirming its elemental composition and structural motifs. In electron ionization (EI-MS), this compound would undergo characteristic fragmentation.
A key fragmentation pathway for arylsulfonamides is the extrusion of sulfur dioxide (SO₂), a neutral loss of 64 Da. nih.gov This rearrangement is often promoted by ortho-substituents. nih.gov Other common fragmentations include cleavage of the Ar-S and S-N bonds. The most distinctive feature of the mass spectrum would be the isotopic pattern generated by the two bromine atoms. Due to the natural abundances of ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the molecular ion (M⁺) would appear as a characteristic triplet (M, M+2, M+4) with relative intensities of approximately 1:2:1. Any fragment retaining both bromine atoms would exhibit this same pattern.
Table 2: Predicted Major Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Structure | Predicted m/z | Key Features |
| [M]⁺ | [C₇H₇Br₂NO₂S]⁺ | 331 | Molecular ion; exhibits 1:2:1 isotopic pattern at m/z 329, 331, 333. |
| [M - SO₂]⁺ | [C₇H₇Br₂N]⁺ | 267 | Loss of sulfur dioxide; exhibits 1:2:1 isotopic pattern. nih.gov |
| [M - CH₃N=SO₂]⁺ | [C₆H₃Br₂]⁺ | 234 | Cleavage of Ar-S bond; exhibits 1:2:1 isotopic pattern. |
| [ArSO₂]⁺ | [C₆H₃Br₂SO₂]⁺ | 299 | Cleavage of S-N bond; exhibits 1:2:1 isotopic pattern. |
Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule. The selection rules for the two techniques are different: IR absorption requires a change in the dipole moment, while Raman scattering requires a change in polarizability. libretexts.org
For this compound, the most prominent bands in the IR spectrum would be the strong asymmetric and symmetric stretching vibrations of the sulfonyl (S=O) group. researchgate.net The S-N and C-S bonds would also give rise to characteristic stretches. Raman spectroscopy would be particularly effective for identifying the symmetric vibrations and the vibrations of the aromatic ring and C-Br bonds. horiba.com
Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium | Medium |
| Aliphatic C-H Stretch (N-CH₃) | 2980 - 2850 | Medium | Medium |
| S=O Asymmetric Stretch | 1370 - 1330 | Strong | Medium |
| S=O Symmetric Stretch | 1180 - 1160 | Strong | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong | Strong |
| S-N Stretch | 970 - 900 | Medium | Medium |
| C-S Stretch | 840 - 700 | Medium | Strong |
| C-Br Stretch | 650 - 500 | Strong | Strong |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information on the solid-state structure, including precise bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for this compound is not publicly documented, its key structural parameters can be predicted based on data from analogous sulfonamide structures. nih.govnih.govsoton.ac.uk
The central sulfur atom is expected to adopt a distorted tetrahedral geometry. The C-S-N and O-S-O bond angles will be influenced by the steric demands of the bulky 2,6-dibromophenyl group. This group will likely force the plane of the aromatic ring to be nearly perpendicular to the plane defined by the C-S-N atoms to minimize steric repulsion between the ortho-bromine atoms and the sulfonyl oxygens. Intermolecular forces, such as weak C-H···O hydrogen bonds and potential Br···O or Br···Br halogen bonds, would govern the crystal packing arrangement. mdpi.comnih.gov
Table 4: Predicted Crystallographic Parameters for this compound Values are estimated based on typical bond lengths and angles in related sulfonamides.
| Parameter | Predicted Value |
| S=O Bond Length | 1.42 - 1.45 Å |
| S-N Bond Length | 1.61 - 1.64 Å |
| C(aryl)-S Bond Length | 1.75 - 1.78 Å |
| C-Br Bond Length | 1.88 - 1.92 Å |
| O-S-O Angle | 118 - 122° |
| C-S-N Angle | 105 - 109° |
| C(aryl)-S-O Angle | 106 - 110° |
| Ar-S Torsion Angle | ~70 - 90° |
Conformational Preferences and Rotational Barriers around the N-S and Ar-S Bonds
The dynamic behavior of the molecule is largely defined by rotation around the N-S and Ar-S single bonds.
N-S Bond: The rotation around the sulfonamide S-N bond is known to be restricted. This is due to a degree of partial double-bond character arising from the delocalization of the nitrogen lone pair into the d-orbitals of the sulfur atom. researchgate.net This restricted rotation can lead to distinct conformers and can be studied using variable-temperature NMR spectroscopy. The energy barrier for this rotation in sulfonamides is typically lower than in amides but is still significant.
Ar-S Bond: The most significant conformational feature of this compound is the exceptionally high rotational barrier around the aryl-sulfur (Ar-S) bond. The presence of two large bromine atoms in the ortho positions creates severe steric hindrance, which strongly disfavors a coplanar arrangement between the benzene (B151609) ring and the sulfonyl group. scielo.br Consequently, the molecule is locked into a conformation where the S-C bond axis is perpendicular to the plane of the aromatic ring. This rigid conformation is the dominant preference, and the energy required to overcome this rotational barrier is substantial.
Analysis of Steric Hindrance and Non-Covalent Interactions Induced by Ortho-Bromine Substituents
The ortho-bromine substituents are the single most important factor determining the molecule's three-dimensional structure and potential interactions.
Steric Hindrance: The steric bulk of the bromine atoms imposes a rigid, non-planar geometry on the molecule by preventing free rotation around the Ar-S bond. libretexts.orgnih.gov This has profound consequences, as it shields the sulfur and nitrogen atoms from one side of the aromatic plane, potentially influencing the molecule's reactivity and how it interacts with other molecules. The steric clash between the bromine atoms and the sulfonyl oxygen atoms is the primary driver for the molecule's perpendicular, "paddled" conformation.
Non-Covalent Interactions: The bromine atoms, despite their steric bulk, can also participate in attractive non-covalent interactions, particularly halogen bonding. rsc.org A region of positive electrostatic potential, known as a σ-hole, exists on the bromine atom along the extension of the C-Br bond. researchgate.net This positive region can form a directional, attractive interaction with an electron-rich site on a neighboring molecule. In the solid state, this could manifest as:
Br···O Halogen Bonds: An interaction between a bromine atom and one of the electronegative sulfonyl oxygen atoms of an adjacent molecule. nih.gov
Br···Br Halogen Bonds: Interactions between the positive σ-hole of one bromine atom and the negative equatorial region of another. mdpi.com
These directional interactions can serve as important control elements in the formation of supramolecular assemblies in the crystal lattice.
Computational Studies and Theoretical Insights into 2,6 Dibromo N Methylbenzene 1 Sulfonamide
Quantum Chemical Calculations for Geometric and Electronic Structure
No published studies were found that performed quantum chemical calculations, either through Density Functional Theory (DFT) for ground state properties or higher-level ab initio methods, specifically for 2,6-Dibromo-N-methylbenzene-1-sulfonamide.
Conformational Landscape Exploration via Computational Methods
There is no available research that computationally explores the conformational landscape of this compound. While methods for such explorations on similar molecules are established, data for the target compound is absent.
Molecular Dynamics Simulations for Dynamic Behavior
A search for molecular dynamics (MD) simulations to study the dynamic behavior of this compound in various environments yielded no results. Such simulations are powerful tools for understanding the interactions of sulfonamides, but have not been applied to this specific molecule in published research.
Prediction of Spectroscopic Data and Comparison with Experimental Observations
While computational methods are often used to predict spectroscopic data (such as FT-IR, UV-Vis, and NMR) and compare them with experimental findings for verification of molecular structures, no such theoretical or comparative studies for this compound are documented.
Computational Mechanistic Elucidation of Synthetic and Transformational Pathways
There is no literature available that provides a computational elucidation of the synthetic routes or transformational pathways involving this compound.
Advanced Applications in Organic Synthesis
2,6-Dibromo-N-methylbenzene-1-sulfonamide as a Molecular Scaffold for Diversified Target Molecules
The dibrominated aromatic core of this compound serves as a robust scaffold for generating diverse molecular libraries through sequential or simultaneous functionalization. The carbon-bromine bonds are amenable to a wide array of transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of various substituents at the 2- and 6-positions. This capability enables the systematic modification of the molecule's steric and electronic properties, which is a cornerstone of structure-activity relationship (SAR) studies in medicinal chemistry and materials science.
By employing well-established methodologies such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions, chemists can introduce aryl, heteroaryl, alkyl, alkynyl, and amino groups. The differential reactivity of the two bromine atoms can potentially be exploited for selective, stepwise functionalization, further expanding the range of accessible derivatives. This step-by-step approach allows for the construction of highly elaborate and precisely substituted aromatic compounds from a single, readily available starting material.
Table 1: Representative Cross-Coupling Reactions for Scaffold Diversification
| Reaction Type | Coupling Partner Example | Catalyst/Conditions (Typical) | Potential Product Structure |
|---|---|---|---|
| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O | 2,6-Diphenyl-N-methylbenzene-1-sulfonamide |
| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 2,6-Bis(phenylethynyl)-N-methylbenzene-1-sulfonamide |
| Buchwald-Hartwig Amination | Aniline (B41778) | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 2,6-Bis(phenylamino)-N-methylbenzene-1-sulfonamide |
Utilization as a Precursor for Biaryl and Polyaromatic Systems
Biaryl and polyaromatic structures are privileged motifs in many pharmaceuticals, agrochemicals, and organic electronic materials. nih.govrsc.org this compound is an excellent precursor for these systems via palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. nih.govnih.govresearchgate.net The two bromine atoms can react with a variety of aryl- and heteroarylboronic acids or esters to form C-C bonds, effectively "stitching" aromatic rings together. acs.org
This approach allows for the synthesis of sterically hindered biaryl compounds where the central sulfonamide-bearing ring is flanked by two other aromatic systems. The resulting tri-aryl structures can exhibit unique conformational properties, including atropisomerism (axial chirality), due to restricted rotation around the newly formed single bonds. Furthermore, by choosing appropriate difunctional coupling partners, this compound can be used in polymerization reactions to create novel polyaromatic sulfonamide-containing polymers with potentially interesting material properties.
Table 2: Synthesis of Biaryl and Heterobiaryl Sulfonamides via Suzuki Coupling
| Boronic Acid/Ester | Expected Product | Potential Application Area |
|---|---|---|
| 4-Methoxyphenylboronic acid | 2,6-Bis(4-methoxyphenyl)-N-methylbenzene-1-sulfonamide | Medicinal Chemistry |
| Pyridine-3-boronic acid | 2,6-Di(pyridin-3-yl)-N-methylbenzene-1-sulfonamide | Ligand Synthesis |
| Naphthalene-1-boronic acid | 2,6-Di(naphthalen-1-yl)-N-methylbenzene-1-sulfonamide | Organic Electronics |
Role of the Sulfonamide Moiety as a Directing Group in Ortho-Metalation or C-H Activation Strategies
The sulfonamide functional group is a powerful directed metalation group (DMG) in organic synthesis. researchgate.netnih.govwikipedia.org In this process, the heteroatoms of the sulfonamide group coordinate to a strong organometallic base, typically an alkyllithium reagent like n-butyllithium. uwindsor.cabaranlab.org This coordination positions the base to deprotonate a nearby C-H bond, leading to the regioselective formation of an aryllithium intermediate. acs.org
In the case of this compound, the positions ortho to the sulfonamide group (C2 and C6) are already substituted with bromine atoms. This structure prevents typical ortho-C-H activation. Instead, the directing effect of the sulfonamide group can facilitate a lithium-halogen exchange at one of the bromine-substituted positions. This reaction would proceed by directing the organolithium reagent to the ortho position, where it would react with the electrophilic bromine atom. Alternatively, metalation could be directed to the C3 or C5 positions. The resulting organolithium species is a potent nucleophile that can react with a wide range of electrophiles to introduce new functional groups with high regioselectivity. wikipedia.org This strategy provides a synthetic route to tri- and tetra-substituted benzene (B151609) derivatives that are often difficult to access through classical electrophilic aromatic substitution.
Table 3: Functionalization via Directed Metalation and Electrophile Quench
| Electrophile | Reagent Example | Functional Group Introduced |
|---|---|---|
| Carbonyl compound | Acetone | Hydroxyalkyl (-C(OH)Me₂) |
| Alkyl halide | Methyl iodide | Methyl (-CH₃) |
| Silyl halide | Trimethylsilyl chloride | Silyl (-SiMe₃) |
| Boronic ester | Isopropoxy-pinacolborane | Boronic ester (-B(pin)) |
Potential in the Synthesis of Chiral Sulfonamide Derivatives
The 2,6-disubstituted pattern of this compound makes it an ideal candidate for the synthesis of atropisomeric sulfonamides. researchgate.net Atropisomers are stereoisomers that arise from hindered rotation around a single bond. The bulky bromine atoms at the ortho positions can sterically impede the free rotation around the C-N bond connecting the benzene ring to the sulfonamide nitrogen, giving rise to stable, non-interconverting enantiomers.
This inherent chirality can be harnessed in asymmetric synthesis. For instance, by employing transition-metal catalysis with chiral ligands, it is possible to perform enantioselective reactions on this scaffold. A notable example is the palladium-catalyzed N-allylation or N-arylation, which could potentially generate N-C axially chiral products with high enantiomeric excess. nih.gov The resulting enantiopure chiral sulfonamides can serve as valuable chiral ligands, catalysts, or auxiliaries in other asymmetric transformations, or be investigated as chiral drug candidates. acs.orgdrexel.edu The synthesis of such chiral derivatives represents a sophisticated application of this versatile building block.
Table 4: Strategies for Asymmetric Synthesis of Chiral Sulfonamide Derivatives
| Strategy | Methodology Example | Chiral Source | Potential Outcome |
|---|---|---|---|
| Atroposelective Synthesis | Pd-catalyzed N-allylation | Chiral Phosphine (B1218219) Ligand (e.g., Trost ligand) | Enantiomerically enriched N-allyl-N-C axially chiral sulfonamide |
| Chiral Resolution | Diastereomeric salt formation | Chiral resolving agent (e.g., (1R)-(-)-10-Camphorsulfonic acid) | Separation of enantiomers from a racemic mixture |
Future Research Directions and Perspectives
Development of Green and Sustainable Synthetic Routes for 2,6-Dibromo-N-methylbenzene-1-sulfonamide
The imperative for environmentally benign chemical processes necessitates the development of green and sustainable synthetic routes for this compound. Future research in this area should focus on minimizing waste, reducing energy consumption, and utilizing renewable resources. Key avenues of investigation include the exploration of alternative solvents, the development of catalytic systems that operate under milder conditions, and the implementation of atom-economical reaction pathways.
One promising approach involves the use of mechanochemistry, which can significantly reduce or eliminate the need for bulk solvents. Ball milling techniques, for example, could be investigated for the direct sulfonamidation of 2,6-dibromobenzene with a suitable N-methylating agent and a source of sulfur trioxide. Another area of focus should be the development of catalytic systems that can efficiently activate the C-H bonds of 2,6-dibromobenzene for direct sulfonation, thereby avoiding the use of harsh reagents.
Furthermore, the use of bio-based solvents and reagents should be explored. For instance, the potential of deep eutectic solvents (DES) as reaction media for the synthesis of this compound could be investigated. These solvents are often biodegradable and can be recycled, offering a greener alternative to traditional organic solvents.
Table 1: Prospective Green Synthesis Methodologies for this compound
| Methodology | Potential Advantages | Key Research Challenges |
|---|---|---|
| Mechanochemical Synthesis | Reduced solvent waste, potentially lower energy consumption | Optimizing reaction kinetics and product isolation |
| C-H Activation Catalysis | High atom economy, reduced number of synthetic steps | Catalyst design for high regioselectivity and efficiency |
Exploration of Unconventional Reactivity under Novel Catalytic Systems
The two bromine atoms on the aromatic ring of this compound are prime targets for a variety of cross-coupling reactions. Future research should delve into the exploration of its unconventional reactivity under novel catalytic systems to unlock new synthetic possibilities. The steric hindrance around the bromine atoms may necessitate the development of specialized catalysts and ligands.
One area of significant potential is the use of photoredox catalysis to activate the C-Br bonds under mild conditions. arizona.edu This could enable a range of functionalizations, including C-C, C-N, and C-O bond formations, that are difficult to achieve with traditional thermal methods. The development of dual catalytic systems, combining a photoredox catalyst with a transition metal catalyst, could offer unique selectivity and reactivity. chemrxiv.org
Furthermore, the exploration of catalytic systems for the selective mono- or di-functionalization of the dibrominated ring would be highly valuable. This could be achieved through the use of catalysts with high steric sensitivity or by exploiting subtle differences in the electronic properties of the two C-Br bonds. Research into the use of earth-abundant metal catalysts, such as iron or copper, for these transformations would also align with the principles of sustainable chemistry. acs.orgacs.org
Integration with Flow Chemistry and Automation for Enhanced Synthetic Efficiency
The integration of flow chemistry and automation holds immense potential for the enhanced synthetic efficiency of this compound and its derivatives. nih.gov Continuous flow processes can offer superior control over reaction parameters, improved safety for handling hazardous reagents, and the potential for seamless multi-step syntheses.
An automated synthesis platform could be designed to rapidly generate a library of analogs of this compound by systematically varying the substituents on the aromatic ring or on the sulfonamide nitrogen. acs.org This would be invaluable for structure-activity relationship (SAR) studies in drug discovery or for the high-throughput screening of new materials.
Table 2: Potential Advantages of Flow Chemistry for the Synthesis of this compound Analogs
| Feature | Benefit in Analog Synthesis |
|---|---|
| Precise Control of Stoichiometry | Accurate and reproducible introduction of different functional groups |
| Rapid Reaction Optimization | Efficient screening of a wide range of reaction conditions |
| Enhanced Safety | Safe handling of reactive intermediates and reagents |
Design and Synthesis of Advanced Analogs with Tailored Reactivity
The structural scaffold of this compound provides a versatile template for the design and synthesis of advanced analogs with tailored reactivity and properties. nih.govtandfonline.com Future research in this area should focus on the strategic modification of the core structure to fine-tune its electronic and steric properties.
One avenue of exploration is the replacement of the bromine atoms with other functional groups through cross-coupling reactions. This could lead to the synthesis of analogs with novel electronic properties, such as fluorescent probes or organic semiconductors. The introduction of chiral moieties could also be explored to generate enantiomerically pure analogs for applications in asymmetric catalysis or as chiral resolving agents.
Another direction is the modification of the N-methylsulfonamide group. The synthesis of analogs with different N-alkyl or N-aryl substituents could modulate the compound's solubility, lipophilicity, and biological activity. nih.gov Furthermore, the sulfonamide nitrogen could be incorporated into a heterocyclic ring system to create more rigid and conformationally constrained analogs.
Interdisciplinary Research Opportunities in Materials Science and Supramolecular Chemistry
The unique structural features of this compound, particularly the presence of two bromine atoms, open up exciting interdisciplinary research opportunities in materials science and supramolecular chemistry. The bromine atoms can act as halogen bond donors, enabling the formation of well-defined supramolecular assemblies.
Future research could explore the self-assembly of this compound and its derivatives into ordered structures, such as liquid crystals or organic co-crystals. The ability to control the intermolecular interactions through halogen bonding could lead to the development of new functional materials with tailored optical or electronic properties.
In the field of materials science, this compound could serve as a building block for the synthesis of novel polymers or metal-organic frameworks (MOFs). The dibromo functionality allows for the creation of cross-linked polymers with enhanced thermal stability or for the design of porous materials with specific host-guest properties. The interplay between the sulfonamide group and the halogen atoms could also be exploited for the development of new sensors or catalysts.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2,6-Dibromo-N-methylbenzene-1-sulfonamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves sulfonylation of 2,6-dibromo-N-methylaniline using chlorosulfonic acid or sulfur trioxide, followed by amidation. Optimization includes controlling stoichiometry (e.g., excess SO₃ to minimize side products) and temperature (≤0°C to prevent over-sulfonation). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical for isolating high-purity product. Reaction progress is monitored using TLC (Rf ~0.5 in 3:1 hexane:EtOAc) .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl group at δ 2.8–3.1 ppm) and bromine-induced deshielding .
- HPLC-MS/MS : Validates molecular weight (C₇H₆Br₂NO₂S; ~328 g/mol) and purity (>95%) using reverse-phase C18 columns .
- X-ray crystallography : Resolves crystal packing and bond angles (e.g., C-SO₂-N torsion angles ~80°–90°), essential for understanding steric effects .
Q. How can researchers mitigate impurities during synthesis, such as incomplete bromination or sulfonation?
- Methodology :
- Stepwise bromination : Use N-bromosuccinimide (NBS) in DMF at 60°C to ensure regioselective 2,6-dibromination.
- Sulfonation monitoring : Track sulfonyl chloride intermediates via FTIR (S=O stretches at 1360 cm⁻¹ and 1180 cm⁻¹) to avoid over-reaction .
- Recrystallization : Ethanol/water mixtures (7:3 v/v) effectively remove unreacted starting materials .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
- Methodology :
- DFT calculations : Model transition states to predict regioselectivity (e.g., bromine at C-2 vs. C-6) under SNAr conditions. Electron-withdrawing sulfonamide groups activate the aromatic ring, favoring para-substitution in cross-coupling reactions .
- Kinetic studies : Use stopped-flow UV-Vis spectroscopy to measure reaction rates with amines/thiols, correlating with Hammett σ constants .
Q. How can crystallographic data resolve contradictions in reported bond lengths and angles for this compound?
- Methodology :
- High-resolution X-ray diffraction : Compare data with structurally analogous sulfonamides (e.g., 2-chloro-N-(2,6-dimethylphenyl)benzamide) to identify deviations caused by bromine’s steric bulk. Discrepancies in C-Br bond lengths (~1.89–1.92 Å) may arise from crystal packing effects .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Br···H contacts) influencing lattice stability .
Q. What strategies are effective in reconciling conflicting biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
- Methodology :
- Dose-response profiling : Use MIC assays (microbroth dilution) and MTT cytotoxicity tests to establish therapeutic indices. For example, activity at ≤10 µg/mL with >80% cell viability indicates selectivity .
- SAR studies : Modify substituents (e.g., replacing Br with Cl) to isolate contributions of halogen electronegativity to bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
